molecular formula C20H15N3O2S B12173498 4-oxo-3-phenyl-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide

4-oxo-3-phenyl-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide

Cat. No.: B12173498
M. Wt: 361.4 g/mol
InChI Key: FEEJZMRYJNYZGR-UHFFFAOYSA-N
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Description

4-oxo-3-phenyl-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide is a synthetic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-3-phenyl-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl Group: This step might involve a Friedel-Crafts acylation or alkylation reaction.

    Attachment of the Thiophen-2-ylmethyl Group: This can be done through nucleophilic substitution reactions.

    Formation of the Carboxamide Group: This step usually involves the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones if the thiophene ring is involved.

    Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

Anti-inflammatory Activity

Quinazoline derivatives have been extensively studied for their anti-inflammatory properties. The compound has shown potential as a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. A study indicated that similar compounds demonstrated significant COX-2 inhibitory activity, suggesting that this compound may also exhibit comparable effects .

Anticancer Properties

Research indicates that quinazoline derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The structural features of 4-oxo-3-phenyl-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline derivatives may enhance their interaction with cancer cell pathways, making them candidates for further development in cancer therapy .

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of quinazoline derivatives against various pathogens. The presence of the thiophene moiety in this compound may enhance its efficacy against bacterial and fungal strains, making it a potential candidate for developing new antimicrobial agents .

Organic Electronics

Quinazolines have been explored for their electronic properties, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic structure of 4-oxo-3-phenyl-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline can facilitate charge transport and enhance device performance .

Polymer Chemistry

In polymer science, quinazoline derivatives are being investigated as building blocks for creating novel polymers with specific functionalities. Their incorporation into polymer matrices can impart desirable properties such as thermal stability and mechanical strength .

Case Study 1: COX-2 Inhibition

A study synthesized various quinazoline derivatives and evaluated their COX-2 inhibitory activity. The results demonstrated that certain structural modifications significantly enhanced the inhibitory potency compared to established drugs like celecoxib . This highlights the potential of 4-oxo-3-phenyl-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline as a lead compound for developing new anti-inflammatory medications.

Case Study 2: Anticancer Activity

In vitro studies on quinazoline derivatives indicated their ability to induce apoptosis in human cancer cell lines. The mechanism involved the modulation of apoptotic pathways, suggesting that compounds like 4-oxo-3-phenyl-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline could serve as effective anticancer agents .

Mechanism of Action

The mechanism of action of 4-oxo-3-phenyl-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to a therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    4-oxo-3-phenylquinazoline-7-carboxamide: Lacks the thiophen-2-ylmethyl group.

    3-phenyl-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide: Lacks the oxo group.

    4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide: Lacks the thiophen-2-ylmethyl group.

Uniqueness

The presence of the thiophen-2-ylmethyl group in 4-oxo-3-phenyl-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide might confer unique biological activities or chemical reactivity compared to similar compounds.

Biological Activity

The compound 4-oxo-3-phenyl-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline-7-carboxamide is a member of the quinazoline family, known for its diverse biological activities. Quinazolines have been extensively studied for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often include:

  • Formation of the quinazoline core through cyclization reactions.
  • Introduction of functional groups such as the thiophenyl moiety and carboxamide group.
  • Purification using techniques like recrystallization or chromatography to obtain the final product in high purity.

Anticancer Properties

Several studies have highlighted the anticancer potential of quinazoline derivatives. For instance, compounds similar to 4-oxo-3-phenyl-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline have shown promising results in inhibiting cancer cell proliferation through various mechanisms:

  • Inhibition of Kinase Activity: Quinazolines often act as inhibitors of receptor tyrosine kinases (RTKs), which are crucial in cancer signaling pathways. This compound may inhibit kinases involved in cell growth and survival.

Anti-inflammatory Effects

The anti-inflammatory activity of quinazoline derivatives has been attributed to their ability to inhibit cyclooxygenase (COX) enzymes:

  • COX Inhibition: Similar compounds have demonstrated COX-2 inhibitory activity, leading to reduced inflammation. For example, a related study reported that certain quinazoline derivatives exhibited COX-2 inhibition rates comparable to established anti-inflammatory drugs like celecoxib .

Antimicrobial Activity

Research indicates that some quinazoline derivatives possess antimicrobial properties:

  • Inhibition of Bacterial Growth: Compounds with similar structures have been tested against various bacterial strains, showing significant antibacterial activity. This suggests that 4-oxo-3-phenyl-N-(thiophen-2-ylmethyl)-3,4-dihydroquinazoline could also exhibit similar effects.

Case Studies and Research Findings

A review of literature reveals several key findings regarding the biological activity of quinazoline derivatives:

  • In vitro Studies: Numerous in vitro studies have evaluated the cytotoxic effects of quinazoline derivatives on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicate that these compounds can induce apoptosis and inhibit cell proliferation at micromolar concentrations .
  • Molecular Docking Studies: Computational studies have provided insights into the binding affinities and interactions between quinazoline derivatives and target proteins. These studies suggest that the presence of specific substituents enhances binding affinity to kinase targets, potentially increasing their efficacy as anticancer agents .
  • Comparative Analysis: In a comparative analysis with other known inhibitors, quinazoline derivatives demonstrated superior selectivity towards COX enzymes, indicating their potential as lead compounds for developing new anti-inflammatory drugs .

Data Table: Summary of Biological Activities

Biological ActivityMechanismReference
AnticancerKinase inhibition
Anti-inflammatoryCOX inhibition
AntimicrobialBacterial growth inhibition

Properties

Molecular Formula

C20H15N3O2S

Molecular Weight

361.4 g/mol

IUPAC Name

4-oxo-3-phenyl-N-(thiophen-2-ylmethyl)quinazoline-7-carboxamide

InChI

InChI=1S/C20H15N3O2S/c24-19(21-12-16-7-4-10-26-16)14-8-9-17-18(11-14)22-13-23(20(17)25)15-5-2-1-3-6-15/h1-11,13H,12H2,(H,21,24)

InChI Key

FEEJZMRYJNYZGR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCC4=CC=CS4

Origin of Product

United States

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